molecular formula CH4N2O<br>NH2CONH2<br>CH4N2O B1195089 Urea phosphate CAS No. 4401-74-5

Urea phosphate

Cat. No. B1195089
Key on ui cas rn: 4401-74-5
M. Wt: 60.056 g/mol
InChI Key: XSQUKJJJFZCRTK-UHFFFAOYSA-N
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Patent
US04175943

Procedure details

According to another form of the invention the method includes the steps of dissolving urea in phosphoric acid to form a solution of a urea phosphoric acid adduct, adding a mixture of potassium salts and ammonium salts and/or urea to the solution while agitating the solution, adding a further quantity of phosphoric acid while the agitation is continued, and allowing the slurry obtained to cool and set to form a solid. In this form of the invention the solution of urea phosphoric acid adduct is agitated during the addition of the potassium salts and the ammonium salts and/or the urea during the addition of the further quantity of phosphoric acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[P:5](=[O:9])([OH:8])([OH:7])[OH:6]>>[P:5](=[O:6])([OH:9])([OH:8])[OH:7].[NH2:1][C:2]([NH2:4])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(O)(O)(O)=O.NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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